molecular formula C8H11N3O3 B11958137 Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate CAS No. 42822-68-4

Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate

Katalognummer: B11958137
CAS-Nummer: 42822-68-4
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: INZMWPQMHAXKQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.195 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate typically involves the condensation of ethyl acetoacetate with guanidine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential role in DNA and RNA synthesis, given the importance of pyrimidine bases in nucleic acids.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its versatility makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

42822-68-4

Molekularformel

C8H11N3O3

Molekulargewicht

197.19 g/mol

IUPAC-Name

ethyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetate

InChI

InChI=1S/C8H11N3O3/c1-2-14-7(13)4-5-3-6(12)11-8(9)10-5/h3H,2,4H2,1H3,(H3,9,10,11,12)

InChI-Schlüssel

INZMWPQMHAXKQR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.